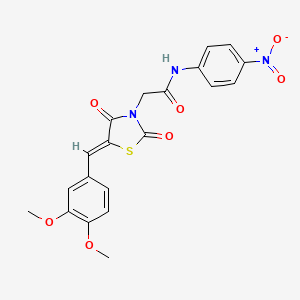![molecular formula C6H13NO2 B2949987 3-[(propan-2-yl)amino]propanoic acid CAS No. 16217-35-9; 53940-83-3](/img/structure/B2949987.png)
3-[(propan-2-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Propan-2-yl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a propanoic acid chain, with an isopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of isopropylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include:
Step 1: Reaction of isopropylamine with acrylonitrile in the presence of a catalyst such as sodium or potassium hydroxide.
Step 2: Hydrolysis of the resulting nitrile to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product.
化学反応の分析
Types of Reactions: 3-[(Propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
3-[(Propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the amino acid structure.
Pathways Involved: Metabolic pathways such as the citric acid cycle and amino acid biosynthesis.
類似化合物との比較
Propionic Acid: A simple carboxylic acid with similar structural features.
Amino Acids: Other amino acids such as alanine and valine share structural similarities.
Comparison:
Uniqueness: 3-[(Propan-2-yl)amino]propanoic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties.
Structural Differences: Compared to other amino acids, the isopropyl group provides steric hindrance and affects the compound’s reactivity and interactions.
特性
CAS番号 |
16217-35-9; 53940-83-3 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.175 |
IUPAC名 |
3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7-4-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChIキー |
AKSSCYRRVNHNDF-UHFFFAOYSA-N |
SMILES |
CC(C)NCCC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)

![8-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2949910.png)
![3-(2-cyano-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamido)benzoic acid](/img/structure/B2949911.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/new.no-structure.jpg)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2949916.png)



![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)

